

What is (S)-DMT-glycidol-T and its chemical structure

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Compound of Interest

Compound Name: (S)-DMT-glycidol-T

Cat. No.: B12845552

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An In-depth Technical Guide to (S)-DMT-glycidol-T

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-DMT-glycidol-T, with the CAS Number 168332-12-5, is a chemically synthesized acyclic nucleoside analog. Structurally, it is a glycidol-thymine complex featuring a dimethoxytrityl (DMT) protecting group. This compound serves as a specialized building block in the laboratory, primarily for the synthesis of modified oligonucleotides. Its acyclic nature and the presence of the DMT group make it suitable for incorporation into DNA or RNA chains via solid-phase synthesis, offering a means to introduce modifications that can enhance the therapeutic properties of oligonucleotides, such as increased nuclease resistance. While not an active therapeutic agent in itself, the class of acyclic nucleoside analogs to which it belongs is of significant interest in drug development, particularly for antiviral and anticancer applications, where they can act as chain terminators during DNA replication. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its primary application in oligonucleotide synthesis, and the potential therapeutic mechanism of action of the resulting modified oligonucleotides.

Chemical Identity and Properties

(S)-DMT-glycidol-T is characterized by a thymine base attached to an (S)-glycidol backbone, with the primary hydroxyl group protected by a dimethoxytrityl (DMT) group. The DMT group is a bulky, acid-labile protecting group essential for controlled, stepwise synthesis of oligonucleotides.^[1]

Chemical Structure

IUPAC Name: (S)-1-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

SMILES: CC1=CN(C(=O)NC1=O)C--INVALID-LINK--O

Chemical Formula: C₂₉H₃₀N₂O₆

The structure consists of three key components:

- Thymine: A pyrimidine nucleobase.
- (S)-glycidol: An acyclic sugar analog that replaces the deoxyribose sugar found in natural DNA.
- Dimethoxytrityl (DMT) group: A protecting group on the 5'-hydroxyl equivalent, crucial for phosphoramidite chemistry.^[1]

Physicochemical Data

A summary of the key quantitative data for **(S)-DMT-glycidol-T** is presented in Table 1.

Property	Value
Molecular Weight	502.56 g/mol
CAS Number	168332-12-5
Appearance	White to off-white solid
Purity	Typically ≥95%
Storage Conditions	-20°C for long-term storage

Data compiled from various chemical supplier specifications.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **(S)-DMT-glycidol-T** is not readily available in published literature, a plausible synthetic route can be constructed based on general methods for the synthesis of similar DMT-protected glycidol derivatives. The synthesis would likely involve two main steps: the reaction of (S)-glycidol with thymine, followed by the protection of the primary hydroxyl group with DMT-Cl.

Hypothetical Experimental Protocol for Synthesis

Step 1: Alkylation of Thymine with (S)-glycidol

- Suspend thymine in a suitable aprotic solvent such as dimethylformamide (DMF).
- Add a non-nucleophilic base, for example, cesium carbonate (Cs_2CO_3), to deprotonate the thymine.
- Add (S)-glycidol to the reaction mixture.
- Heat the mixture to facilitate the nucleophilic attack of the deprotonated thymine on the epoxide ring of glycidol.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and purify the resulting diol (1-((S)-2,3-dihydroxypropyl)thymine) using column chromatography.

Step 2: Selective Protection with Dimethoxytrityl Chloride (DMT-Cl)

- Dissolve the purified diol in a dry solvent like pyridine or dichloromethane (DCM).
- Add dimethoxytrityl chloride (DMT-Cl) to the solution. The DMT group will selectively react with the sterically less hindered primary hydroxyl group.
- Allow the reaction to proceed at room temperature, monitoring by TLC.

- Once the reaction is complete, quench with methanol and remove the solvent under reduced pressure.
- Purify the final product, **(S)-DMT-glycidol-T**, using silica gel chromatography to yield a white or off-white solid.

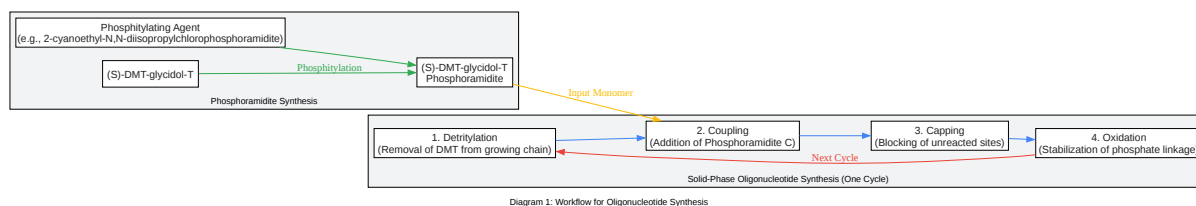
Applications in Oligonucleotide Synthesis

The primary application of **(S)-DMT-glycidol-T** is as a monomer for the solid-phase synthesis of modified oligonucleotides. The presence of the DMT-protected hydroxyl group allows for its conversion into a phosphoramidite, which can then be used in standard automated DNA/RNA synthesizers.

Incorporating acyclic analogs like **(S)-DMT-glycidol-T** into oligonucleotides can confer desirable properties, such as enhanced resistance to nuclease degradation, which is a significant hurdle for the therapeutic use of standard oligonucleotides.^{[2][3]}

Workflow for Incorporation into Oligonucleotides

The general workflow for using **(S)-DMT-glycidol-T** in oligonucleotide synthesis involves its conversion to a phosphoramidite followed by solid-phase synthesis.



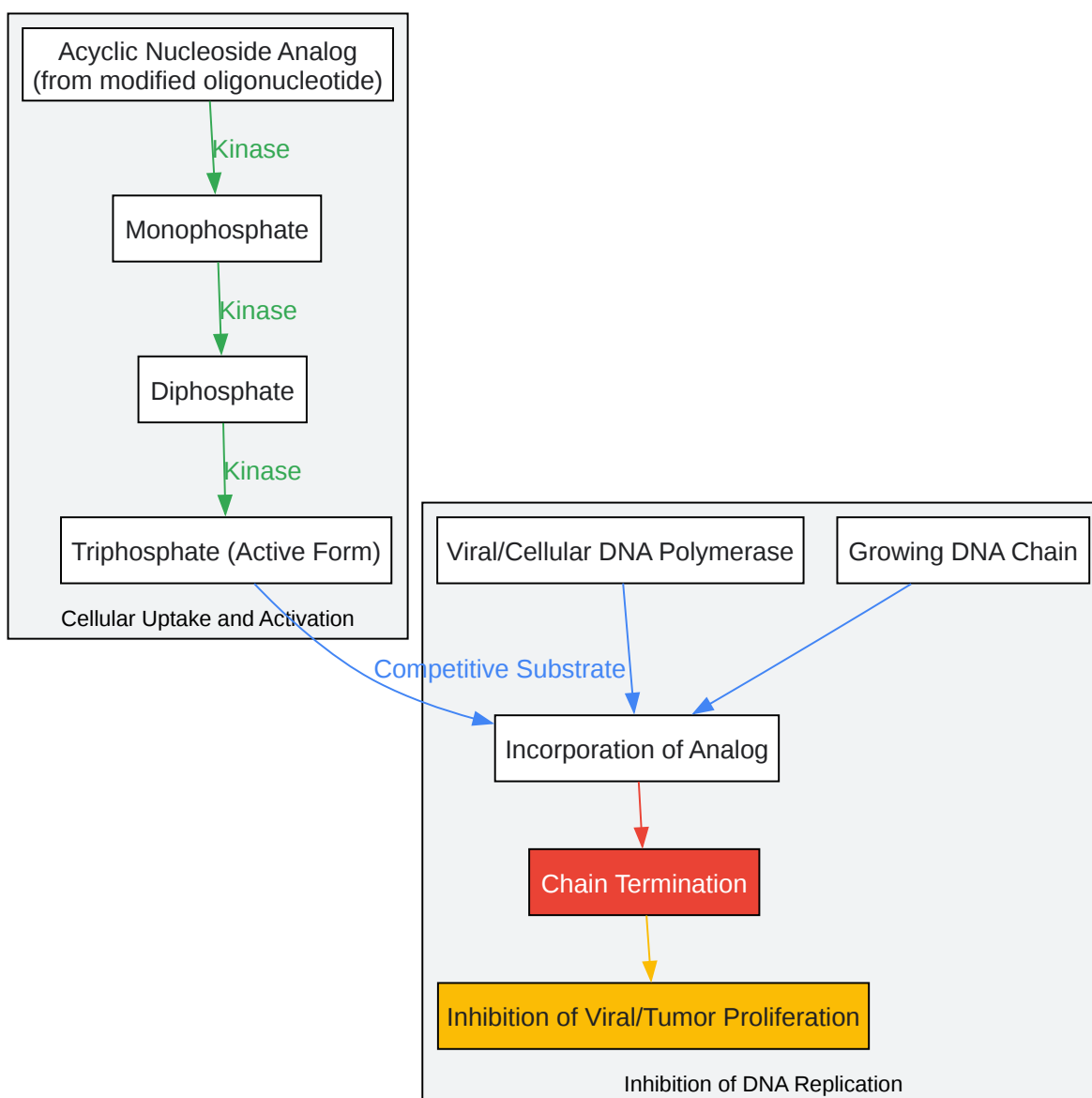


Diagram 2: Mechanism of DNA Chain Termination

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